
4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel triazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets involved in various pathways:
- Antitumor Activity : Triazole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines. The specific compound under discussion has demonstrated promising results in inhibiting the growth of several human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : The presence of the thiophene ring enhances the compound's interaction with microbial targets, potentially leading to effective antimicrobial activity. Studies indicate that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular functions .
- Enzyme Inhibition : The compound may act as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance. Preliminary studies suggest that similar triazole compounds exhibit significant inhibition against MBLs, indicating a potential for this compound as a scaffold for developing new antibiotics .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SISO (cervical cancer) | 3.77 | Induction of apoptosis |
| RT-112 (bladder cancer) | 2.38 | Cell cycle arrest |
| A549 (lung cancer) | 5.00 | Inhibition of proliferation |
These results indicate that the compound exhibits selective cytotoxicity towards specific cancer types, with lower IC50 values suggesting higher potency.
Case Studies
In a notable study published in MDPI , researchers explored the structure–activity relationships (SAR) of similar triazole compounds. They found that modifications in the thiophene and piperidine moieties significantly impacted the biological activity. For instance, compounds with electron-withdrawing groups showed enhanced antitumor activity due to increased interactions with target proteins involved in cellular signaling pathways .
Propiedades
IUPAC Name |
4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-22-19(26)24(15-6-3-2-4-7-15)17(21-22)14-9-11-23(12-10-14)18(25)20-16-8-5-13-27-16/h2-8,13-14H,9-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKYPBXGHSTZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













